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Compound of Interest

Compound Name: FAK-IN-19

Cat. No.: B10758039 Get Quote

Welcome to the technical support center for FAK (Focal Adhesion Kinase) antibody specificity

in western blotting. This guide provides troubleshooting advice and answers to frequently

asked questions to help researchers, scientists, and drug development professionals obtain

reliable and specific results in their experiments.

Frequently Asked Questions (FAQs) &
Troubleshooting Guides
Here we address common issues encountered when using FAK antibodies for western blotting.

Problem 1: Non-specific bands on the western blot.
Q: I am observing multiple bands in addition to the expected FAK band at ~125 kDa. What

could be the cause and how can I resolve this?

A: The appearance of non-specific bands is a common issue in western blotting and can be

attributed to several factors.[1][2]

Antibody Concentration: An excessively high concentration of the primary antibody can lead

to off-target binding.[2][3] Consider performing an antibody titration to determine the optimal

concentration.

Post-Translational Modifications (PTMs): FAK is subject to various PTMs, including

phosphorylation, which can lead to shifts in band migration or the appearance of multiple
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bands.[1]

Protein Isoforms or Splice Variants: The FAK gene can produce different isoforms through

alternative splicing, which may be detected by the antibody if the epitope is present in those

variants.

Sample Degradation: Protein degradation can result in bands at a lower molecular weight.

Ensure that protease inhibitors are always included in your lysis buffer and that samples are

kept on ice.

Insufficient Blocking: Incomplete blocking of the membrane can lead to non-specific antibody

binding. Ensure that the blocking step is performed for an adequate amount of time with an

appropriate blocking agent.

Troubleshooting Steps:

Optimize Antibody Concentration: Perform a dot blot or a western blot with a range of

primary antibody dilutions to find the concentration that gives the strongest signal for the

target protein with the lowest background.

Review the Antibody Datasheet: Check the supplier's datasheet for information on validated

applications, recommended dilutions, and any known cross-reactivities.

Improve Blocking: Increase the blocking time or try a different blocking agent (e.g., switch

from BSA to non-fat dry milk or vice versa, though be mindful that milk contains

phosphoproteins which can interfere with phospho-specific antibody detection).

Increase Washing Stringency: Increase the duration and number of washes after primary

and secondary antibody incubations. Adding a detergent like Tween-20 to the wash buffer is

also recommended.

Use a Positive Control: Include a cell lysate or tissue known to express FAK at high levels to

confirm the expected band size.

Consider Antibody Specificity: If the issue persists, consider using an antibody that has been

validated by knockout or knockdown experiments to ensure it is specific to FAK.
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Problem 2: Weak or no signal for the FAK protein.
Q: I am not detecting any band, or the signal for FAK is very weak. What are the possible

reasons and solutions?

A: A weak or absent signal can be frustrating. Several factors throughout the western blotting

workflow can contribute to this issue.

Low Protein Expression: The cell line or tissue being analyzed may have low endogenous

levels of FAK.

Inefficient Protein Transfer: Incomplete transfer of proteins from the gel to the membrane will

result in a weak signal.

Suboptimal Antibody Concentration: The primary or secondary antibody concentration may

be too low.

Inactive Antibody: Improper storage or handling of the antibodies can lead to a loss of

activity.

Incorrect Secondary Antibody: The secondary antibody may not be appropriate for the

primary antibody's host species.

Troubleshooting Steps:

Verify Protein Expression: Check the literature or databases like The Human Protein Atlas to

confirm FAK expression levels in your sample type.

Confirm Transfer Efficiency: Use a reversible stain like Ponceau S to visualize total protein

on the membrane after transfer.

Optimize Antibody Dilutions: Increase the concentration of the primary and/or secondary

antibody. Refer to the manufacturer's datasheet for recommended starting dilutions.

Check Antibody Viability: Ensure antibodies have been stored correctly at the recommended

temperature and have not expired. Avoid repeated freeze-thaw cycles.
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Use a Positive Control: Run a control sample known to have high FAK expression to validate

the experimental setup and antibody performance.

Enhance Detection: Use a more sensitive ECL substrate to amplify the signal.

Problem 3: High background on the western blot.
Q: My western blot has a high background, making it difficult to see the specific FAK band. How

can I reduce the background?

A: High background can obscure the specific signal and is often caused by non-specific binding

of the antibodies to the membrane.

Inadequate Blocking: The blocking step may be insufficient in time or the blocking agent may

not be optimal.

Antibody Concentration Too High: High concentrations of primary or secondary antibodies

can contribute to background noise.

Insufficient Washing: Inadequate washing after antibody incubations can leave behind

unbound antibodies.

Membrane Quality: The choice of membrane (nitrocellulose or PVDF) can influence

background levels. PVDF membranes, while more durable, can sometimes exhibit higher

background.

Troubleshooting Steps:

Optimize Blocking: Increase the blocking incubation time (e.g., 1-2 hours at room

temperature or overnight at 4°C). You can also try different blocking agents.

Reduce Antibody Concentrations: Titrate both the primary and secondary antibodies to find

the lowest concentration that still provides a good signal-to-noise ratio.

Increase Washing: Increase the number and duration of washing steps. Adding a detergent

like Tween-20 to the wash buffer is crucial.
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Handle the Membrane with Care: Always handle the membrane with clean forceps to avoid

contamination. Ensure the membrane does not dry out at any stage.

Quantitative Data Summary
Antibody Parameter Recommendation Source

FAK Protein Size ~125 kDa

Phospho-FAK (Y397) Size ~122-123 kDa

Recommended Primary

Antibody Dilution (Western

Blot)

1:500 - 1:2000

Recommended Protein Load

(Cell Lysates)
20-30 µg per lane

Recommended Protein Load

(Tissue Extracts)

Up to 100 µg per lane for

modified targets

Detailed Experimental Protocol: Western Blotting for
FAK
This protocol provides a general guideline for the detection of FAK by western blotting.

Optimization may be required for specific antibodies and sample types.

Cell Lysis and Protein Quantification:

Wash cells with ice-cold PBS.

Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

Centrifuge the lysate to pellet cell debris and collect the supernatant.

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

SDS-PAGE and Protein Transfer:

Normalize protein concentrations for all samples.
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Prepare samples by adding Laemmli loading buffer and boiling for 5 minutes.

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

Run the gel until the dye front reaches the bottom.

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

Confirm transfer efficiency by staining the membrane with Ponceau S.

Immunoblotting:

Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline

with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

Primary Antibody Incubation: Incubate the membrane with the primary FAK antibody

diluted in the appropriate blocking buffer (as recommended by the antibody supplier)

overnight at 4°C with gentle agitation.

Washing: Wash the membrane three times with TBST for 10 minutes each.

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated

secondary antibody diluted in blocking buffer for 1 hour at room temperature.

Washing: Wash the membrane three times with TBST for 10 minutes each.

Detection:

Incubate the membrane with an ECL substrate according to the manufacturer's

instructions.

Capture the chemiluminescent signal using an imaging system.

Stripping and Reprobing (Optional):

To normalize the FAK signal to a loading control (e.g., β-actin or GAPDH), the membrane

can be stripped and reprobed with an antibody against the loading control protein.
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Caption: A diagram of the FAK signaling pathway, initiated by integrin engagement with the

ECM.
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Caption: A logical workflow for troubleshooting common western blotting issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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